2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS: 1638760-72-1) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with two chlorine atoms (positions 2 and 4), a methyl group (position 7), and a carboxylic acid moiety (position 6). Its molecular formula is C₇H₃Cl₂N₃O₂, with a molecular weight of 232.02 g/mol . The dichloro substitution enhances electrophilicity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents. Its carboxylic acid group allows for further derivatization into esters or amides, which are critical for modulating pharmacokinetic properties .
Properties
IUPAC Name |
2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-13-4(7(14)15)2-3-5(9)11-8(10)12-6(3)13/h2H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOWDEPFBRPGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The initial step often involves the cyclization of a suitable precursor, such as a 2,4-dichloropyrimidine derivative, under basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is then fused to the pyrimidine ring through a series of condensation reactions, often involving intermediates like 2,4-dichloro-5-nitropyrimidine.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or primary amines in the presence of a base such as potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Include various substituted pyrrolo[2,3-d]pyrimidine derivatives with different functional groups replacing the chlorine atoms.
Oxidation Products: Include N-oxides and other oxidized derivatives.
Reduction Products: Include dechlorinated and reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit promising anticancer properties. The compound is often explored for its potential to inhibit specific kinases involved in cancer progression. For instance, studies have identified compounds that selectively inhibit PI5P4Kγ, a kinase associated with cancer and neurodegenerative diseases. This selectivity enhances the therapeutic potential of the compound while minimizing off-target effects .
Neurodegenerative Disorders
The role of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) in neurodegeneration has led to increased interest in pyrrolo[2,3-d]pyrimidine derivatives. The ability of these compounds to penetrate the blood-brain barrier makes them suitable candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Synthetic Chemistry Applications
Synthesis of Novel Compounds
The synthesis of 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can be achieved through various chemical pathways. One notable method involves cyclization reactions that yield high purity and yield, making it suitable for large-scale production. This aspect is crucial for industrial applications where cost-effectiveness and efficiency are paramount .
Intermediate in Drug Development
This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its structural features allow for modifications that can enhance pharmacological activity or alter metabolic stability, thus broadening its utility in drug development pipelines .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
Key Observations:
Chlorine Substitution: The 2,4-dichloro substitution in the target compound increases electrophilicity compared to mono-chloro analogs (e.g., 4-chloro-7-methyl), enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions . Dichloro derivatives exhibit higher acidity due to electron-withdrawing effects, lowering the pKa by ~0.5–1.0 units compared to mono-chloro analogs .
7-Position Substituents :
- Methyl (CH₃) : Improves metabolic stability compared to bulkier groups (e.g., cyclopentyl or phenylsulfonyl) but reduces lipophilicity (logP ~1.2 vs. ~2.8 for cyclopentyl) .
- Phenylsulfonyl (SO₂Ph) : Increases steric hindrance, reducing binding affinity to some kinase targets but enhancing selectivity for sulfonamide-sensitive enzymes .
Carboxylic Acid vs. Derivatives :
- The free carboxylic acid group in the target compound facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) but limits blood-brain barrier penetration .
- Ester derivatives (e.g., methoxycarbonyl) show improved bioavailability but require hydrolysis to the active acid form .
Antifungal and Antimicrobial Activity:
- The target compound’s dichloro-methyl-carboxylic acid structure demonstrates moderate antifungal activity against Fusarium nivale (MIC₅₀: 12.5 µg/mL), outperforming mono-chloro analogs (MIC₅₀: >25 µg/mL) .
- Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid esters (e.g., ethyl carboxylate derivatives) exhibit superior activity against Septoria nodorum (MIC₅₀: 6.2 µg/mL) due to enhanced membrane permeability .
Biological Activity
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Cl₂N₃ |
| Molecular Weight | 202.04 g/mol |
| CAS Number | 90213-67-5 |
| Purity | >95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine possess potent anticancer properties. For instance, a series of new derivatives were synthesized, showing cytotoxic effects against various cancer cell lines with IC₅₀ values ranging from 29 to 59 µM. Notably, one compound exhibited significant inhibitory activity against several key enzymes involved in cancer progression, such as EGFR and CDK2, with IC₅₀ values as low as 40 nM .
The mechanism by which these compounds exert their anticancer effects includes:
- Induction of Apoptosis : Compounds have been shown to increase pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : Flow cytometry assays indicated that certain derivatives can arrest cancer cells at the G₀/G₁ phase, leading to apoptosis .
Inhibition of PAK4
Another promising aspect of 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is its role as a PAK4 inhibitor. PAK4 is implicated in various signaling pathways that drive tumor progression. Compounds derived from this scaffold have shown high enzymatic inhibitory activity (IC₅₀ = 2.7 nM) against PAK4 and have been effective in inducing apoptosis in MV4-11 cell lines .
Anti-inflammatory Activity
In addition to anticancer properties, some derivatives exhibit anti-inflammatory effects by inhibiting COX-2 activity. For example, certain compounds demonstrated IC₅₀ values comparable to celecoxib (0.04 µmol), suggesting potential applications in treating inflammatory diseases .
Study on Cytotoxic Effects
A study published in September 2023 synthesized various pyrrolo[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects against four different cancer cell lines. The most potent compound showed an IC₅₀ value comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
Study on PAK4 Inhibition
In another investigation focusing on PAK4 inhibition, compound 5n was found to effectively bind to PAK4 through hydrogen bonding and hydrophobic interactions. This study emphasized the importance of structural modifications in enhancing the binding affinity and inhibitory activity against PAK4 .
Q & A
Q. What are the typical synthetic routes for preparing 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid?
The synthesis typically involves multi-step protocols starting from substituted phenylacetic acids or pyrrolo-pyrimidine precursors. Key steps include:
- Nucleophilic substitution : Reacting 4-chloro-6-substituted pyrrolo[2,3-d]pyrimidines with substituted anilines in isopropanol under acidic (HCl) reflux conditions .
- Functionalization : Introducing methyl and carboxylic acid groups via alkylation or carboxylation reactions. For example, methyl groups are often incorporated using methylating agents like iodomethane, while carboxylic acid groups may be introduced via hydrolysis of nitrile intermediates .
- Purification : Flash chromatography (e.g., silica gel with CHCl3/MeOH gradients) is critical for isolating high-purity products .
Q. What analytical techniques are used to characterize this compound?
- NMR spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d6 solvent) identifies substituents (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ 7.1–8.7 ppm) and confirms regiochemistry .
- TLC : Monitors reaction progress using CHCl3/MeOH (10:1) as the mobile phase .
- Elemental analysis : Validates molecular formulas (e.g., C, H, N, Cl content) .
Q. What are the primary biochemical applications of this compound?
It serves as a kinase inhibitor scaffold , targeting enzymes like EGFR, VEGFR2, and CDK2. The dichloro and methyl groups enhance binding to kinase active sites, while the carboxylic acid moiety improves solubility for in vitro assays .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Condition tuning : Adjust molar ratios of aniline derivatives (1.5 eq) and HCl concentration (6 drops in 20 mL iPrOH) to balance reactivity and minimize side reactions .
- Catalyst screening : Test palladium-based catalysts (e.g., Suzuki coupling) for introducing aryl groups .
- Computational modeling : Use quantum chemical calculations (e.g., ICReDD methods) to predict optimal reaction pathways and solvent systems .
Q. How to resolve contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing C5-H protons in pyrrolo-pyrimidine cores) .
- X-ray crystallography : Provides definitive confirmation of regiochemistry, especially for isomers with similar NMR profiles .
- Cross-validation : Compare experimental data with computational NMR chemical shift predictions (e.g., DFT calculations) .
Q. What strategies improve selectivity for specific kinase targets?
- Substituent modification : Replace the 7-methyl group with bulkier substituents (e.g., naphthylmethyl) to sterically block off-target kinases .
- Enzyme assays : Perform kinetic studies (e.g., IC₅₀ measurements) against a panel of kinases to identify selectivity trends .
- Molecular docking : Simulate binding modes using software like AutoDock to guide rational design .
Q. How to address data reproducibility issues in biological activity studies?
- Strict anhydrous conditions : Use dried solvents and inert atmospheres during synthesis to prevent hydrolysis of reactive chloro groups .
- Standardized assays : Validate kinase inhibition protocols with positive controls (e.g., known inhibitors like CP690550) .
- Batch-to-batch characterization : Ensure consistent purity (>98% by HPLC) across synthetic batches .
Q. What computational tools predict the reactivity of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
